Ethyl 2-chlorotetrafluoropropionate
Overview
Description
Ethyl 2-chlorotetrafluoropropionate is a chemical compound with the molecular formula C₅H₅ClF₄O₂ and a molecular weight of 208.54 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-chlorotetrafluoropropionate can be synthesized through various methods. One common synthetic route involves the reaction of hexafluoropropylene with ethanol and ethyl acetate . The reaction conditions typically include the use of chlorine monofluoride in Freon 113 at temperatures ranging from 20 to 25°C for about 30 minutes . This multistep reaction yields the desired product with a good yield.
Chemical Reactions Analysis
Ethyl 2-chlorotetrafluoropropionate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include chlorine monofluoride, Freon 113, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-chlorotetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and fluorine chemistry.
Biology: The compound is utilized in biochemical research, particularly in studies involving proteomics.
Medicine: While not intended for diagnostic or therapeutic use, it is used in research to understand various biochemical pathways.
Industry: It is employed in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of Ethyl 2-chlorotetrafluoropropionate involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism is limited. Generally, compounds like this one can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Ethyl 2-chlorotetrafluoropropionate can be compared with other fluorinated organic compounds. Similar compounds include:
- Ethyl 2-chlorotrifluoropropionate
- Ethyl 2-chloropentafluoropropionate
- Ethyl 2-chlorodifluoropropionate
These compounds share similar structural features but differ in the number and arrangement of fluorine atoms, which can affect their chemical reactivity and applications .
Properties
IUPAC Name |
ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBGBOFQVNQGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382114 | |
Record name | Ethyl 2-chlorotetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5829-03-8 | |
Record name | Ethyl 2-chlorotetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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